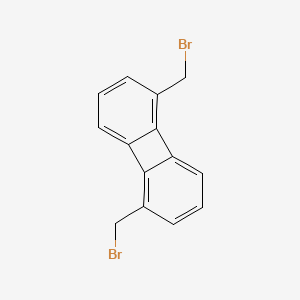
1,5-Bis(bromomethyl)biphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(bromomethyl)biphenylene: is an organic compound characterized by the presence of two bromomethyl groups attached to a biphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(bromomethyl)biphenylene can be synthesized through a multi-step process involving the bromination of biphenylene derivatives. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under radical conditions . The reaction typically proceeds via a free radical mechanism, where the bromine atoms are introduced at the benzylic positions of the biphenylene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(bromomethyl)biphenylene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles. The reaction typically requires elevated temperatures and polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Major Products:
Nucleophilic Substitution: Hydroxymethyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
1,5-Bis(bromomethyl)biphenylene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s reactivity could be explored for drug development or biochemical studies.
Mechanism of Action
The mechanism of action of 1,5-Bis(bromomethyl)biphenylene primarily involves its reactivity at the benzylic positions. The bromomethyl groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, due to the resonance stabilization provided by the biphenylene ring . This stabilization facilitates the formation of reactive intermediates, which can then undergo further transformations.
Comparison with Similar Compounds
- 1,4-Bis(bromomethyl)benzene
- 1,3-Bis(bromomethyl)benzene
- 4,4’-Bis(bromomethyl)biphenyl
Comparison: 1,5-Bis(bromomethyl)biphenylene is unique due to its biphenylene core, which provides additional resonance stabilization compared to simple benzene derivatives. This stabilization can influence the compound’s reactivity and the types of reactions it undergoes. Additionally, the spatial arrangement of the bromomethyl groups in this compound can lead to different reaction pathways and products compared to its analogs .
Properties
CAS No. |
104642-24-2 |
|---|---|
Molecular Formula |
C14H10Br2 |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
1,5-bis(bromomethyl)biphenylene |
InChI |
InChI=1S/C14H10Br2/c15-7-9-3-1-5-11-13(9)12-6-2-4-10(8-16)14(11)12/h1-6H,7-8H2 |
InChI Key |
YUNZTXWJYSAFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=C(C=CC=C23)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


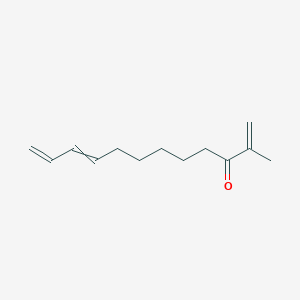
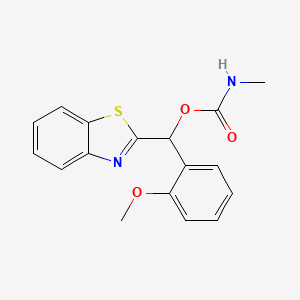
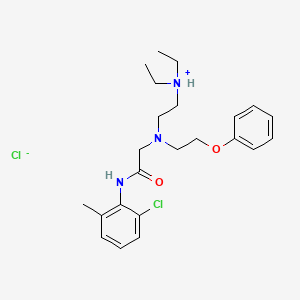
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
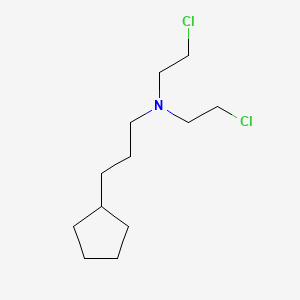

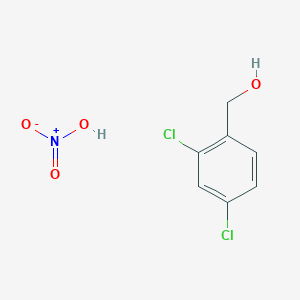
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
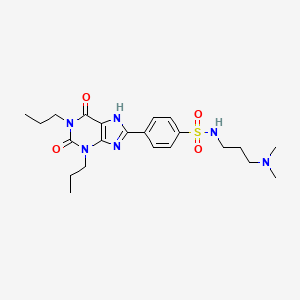
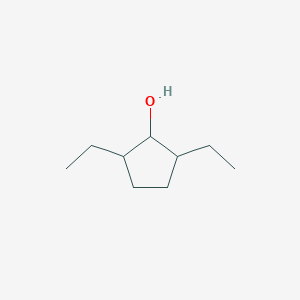
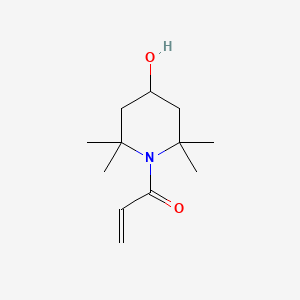
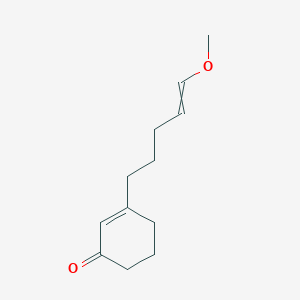
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
